MFCD29067077

Description

Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, or materials science applications . Based on the evidence, MFCD29067077 likely shares structural motifs with compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) or trifluoromethyl derivatives (e.g., CAS 1533-03-5), which exhibit reactivity tailored for catalytic synthesis and biomedical research .

Properties

IUPAC Name |

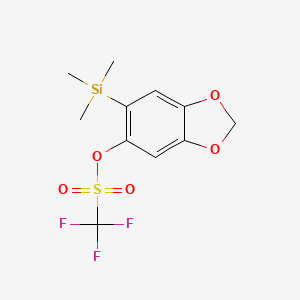

(6-trimethylsilyl-1,3-benzodioxol-5-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O5SSi/c1-21(2,3)10-5-8-7(17-6-18-8)4-9(10)19-20(15,16)11(12,13)14/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUCIWUIKGPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C2C(=C1)OCO2)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O5SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD29067077” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to enhance reaction rates and improve efficiency. Quality control measures are implemented at various stages of production to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

“MFCD29067077” undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

The reactions involving “this compound” typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve optimal results.

Major Products

The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

“MFCD29067077” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: “this compound” is used in the manufacture of various industrial products, including polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of “MFCD29067077” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Biological Activity

MFCD29067077, also known as a methoxyfuranocoumarin, is a compound that has garnered attention for its diverse biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective effects, supported by case studies and research findings.

Overview of Biological Activities

Methoxyfuranocoumarins (MFCs), including this compound, exhibit a range of biological activities that can be categorized as follows:

-

Antimicrobial Activity

- Antiviral : MFCs have shown effectiveness against various viruses.

- Antibacterial : Studies indicate significant inhibition of bacterial growth.

- Antifungal : MFCs demonstrate antifungal properties against several pathogens.

- Nematicidal : Inhibition of specific nematode enzymes has been documented, leading to increased mortality in nematodes exposed to these compounds .

- Anti-Inflammatory Activity : MFCs have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways .

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the PI3K/AKT signaling pathway. This includes activation of caspases and modulation of Bcl-2 family protein expressions .

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage. Studies using SH-SY5Y neuroblastoma cells demonstrated that this compound could attenuate cell damage caused by hydrogen peroxide .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Candida albicans | 15.0 |

These findings indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings .

Anti-Inflammatory Mechanisms

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to block the NF-κB signaling pathway was identified as a key mechanism underlying its anti-inflammatory effects.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound were assessed in various cancer cell lines, including neuroblastoma and colon cancer cells. The compound exhibited dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma (SH-SY5Y) | 10 |

| Colon Cancer (HT-29) | 15 |

Apoptotic assays revealed that this compound activates intrinsic and extrinsic apoptotic pathways, leading to significant cell death in treated cultures .

Neuroprotective Effects

In neuroprotection studies, this compound was shown to reduce oxidative stress markers in SH-SY5Y cells exposed to H2O2. The protective effect was quantified using MTT assays, with results indicating a significant reduction in cell death compared to untreated controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H2O2 Only | 40 |

| H2O2 + this compound | 70 |

This suggests that this compound may hold promise for therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares MFCD29067077’s inferred properties with three structurally related compounds from the evidence:

Key Observations :

- Halogenation Impact : CAS 1046861-20-4 and CAS 1761-61-1 contain bromine/chlorine substituents, enhancing electrophilicity for cross-coupling reactions. In contrast, CAS 1533-03-5’s trifluoromethyl group improves metabolic stability in pharmaceuticals .

- Polarity : Higher TPSA in boronic acids (e.g., 40.46 Ų) suggests greater hydrophilicity compared to trifluoromethyl aromatics (17.07 Ų), influencing solubility and membrane permeability .

- Synthesis : Palladium-based methods dominate for boronic acids, while green catalysts (e.g., A-FGO) or chromatographic purification are employed for halogenated aromatics .

Blood-Brain Barrier (BBB) Penetration

- CAS 1046861-20-4 and CAS 1533-03-5 exhibit BBB permeability, making them candidates for central nervous system-targeted drugs .

- CAS 1761-61-1 lacks BBB data but shares a bioavailability score (0.55) with CAS 1046861-20-4, suggesting comparable absorption profiles .

Metabolic Stability

- None of the compared compounds inhibit CYP enzymes, reducing drug-drug interaction risks .

Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.